4-Chloro-2-(methyl-d3)phenol
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Overview
Description
4-Chloro-2-(methyl-d3)phenol is a chlorinated phenol derivative with the molecular formula C7H7ClO.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-(methyl-d3)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and Friedel-Crafts reactions. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under mild conditions, with the temperature maintained around 40-50°C .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of chlorotoluenes or the related sulfonates. Another method entails the methylation of phenol with methanol over a solid acid catalyst, such as magnesium oxide or alumina .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methyl-d3)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2-methyl-6-nitrophenol under specific conditions.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-methyl-6-nitrophenol.
Reduction: Various less chlorinated phenols.
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-methylphenol when hydroxide is the nucleophile.
Scientific Research Applications
4-Chloro-2-(methyl-d3)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-(methyl-d3)phenol involves its ability to disrupt microbial cell membranes, leading to cytoplasmic leakage and cell death. This disruption affects membrane permeability to potassium and phosphate ions, causing uncoupling of respiration from ATP synthesis . The compound’s antimicrobial activity is primarily due to its phenolic structure, which allows it to interact with and destabilize lipid bilayers in microbial cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol (p-chlorocresol): A potent disinfectant and antiseptic with similar antimicrobial properties.
4-Chloro-2-methylphenoxyacetic acid (MCPA): A herbicide used for weed control.
4-Chloro-2-methylphenoxybutanoic acid (MCPB): Another herbicide with similar applications.
Uniqueness
4-Chloro-2-(methyl-d3)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity. Its deuterated methyl group (methyl-d3) also makes it valuable in isotopic labeling studies and research applications requiring stable isotopes .
Properties
Molecular Formula |
C7H7ClO |
---|---|
Molecular Weight |
145.60 g/mol |
IUPAC Name |
4-chloro-2-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i1D3 |
InChI Key |
RHPUJHQBPORFGV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)Cl)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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